tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
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Overview
Description
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is unique due to its spirocyclic structure and the presence of both pyridine and piperazine moieties. Similar compounds include:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the pyridine and piperazine moieties but lacks the spirocyclic structure.
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached.
These comparisons highlight the unique structural features and potential applications of this compound .
Properties
Molecular Formula |
C16H24N4O2 |
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Molecular Weight |
304.39 g/mol |
IUPAC Name |
tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-15(2,3)22-14(21)20-9-8-19(11-16(20)6-7-16)12-4-5-13(17)18-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18) |
InChI Key |
GZWMNGCVTWIVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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